molecular formula C86H119N23O23 B1578828 Amyloid β-Protein (6-20)

Amyloid β-Protein (6-20)

Cat. No.: B1578828
M. Wt: 1843.03
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid β-Protein (6-20) is a useful research compound. Its molecular formula is C86H119N23O23 and its molecular weight is 1843.03. The purity is usually 95%.
BenchChem offers high-quality Amyloid β-Protein (6-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid β-Protein (6-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

2.1. Proteolytic Cleavage

The generation of Amyloid β-Protein (6-20) occurs primarily through proteolytic cleavage of the amyloid precursor protein (APP) by specific enzymes known as secretases. The two main pathways are:

  • Amyloidogenic Pathway : This pathway involves:

    • β-secretase (BACE1) cleaving APP at the Asp1 site, producing a C-terminal fragment that subsequently undergoes further cleavage by γ-secretase to release various lengths of amyloid β-peptides, including Aβ(6-20).

  • Non-Amyloidogenic Pathway : In this pathway, APP is cleaved by α-secretase, preventing Aβ formation and generating different soluble fragments.

2.2. Aggregation and Fibrillation

Amyloid β-Protein (6-20) can undergo self-aggregation, leading to the formation of oligomers and fibrils. This process involves:

  • Nucleation : Initial aggregation occurs at low concentrations, forming small oligomers.

  • Elongation : These oligomers can grow into larger fibrillar structures through further addition of monomeric peptides.

The conformational changes during aggregation involve a transition from random coil structures to β-sheet formations, which are more stable and contribute to neurotoxicity associated with Alzheimer's disease .

2.3. Chemical Modifications

Chemical modifications can significantly affect the properties of Amyloid β-Protein (6-20):

  • Phosphorylation : Addition of phosphate groups can alter the peptide's aggregation propensity and neurotoxic effects.

  • Oxidation : Reactive oxygen species can oxidize specific amino acids within the peptide, influencing its aggregation behavior and interaction with cellular components.

3.1. Structural Analysis

Recent studies have utilized techniques such as circular dichroism spectroscopy and nuclear magnetic resonance to analyze the structural properties of Amyloid β-Protein (6-20). These analyses reveal that:

  • The peptide predominantly exists in a random coil conformation in solution but transitions to structured forms upon aggregation.

  • The presence of specific residues influences the stability and aggregation kinetics of the peptide .

3.2. Neurotoxicity Studies

Research indicates that aggregated forms of Amyloid β-Protein (6-20) exhibit neurotoxic effects on neuronal cells:

  • Protofibrillar intermediates have been shown to induce acute electrophysiological changes and progressive neurotoxicity in cortical neurons .

  • The neurotoxic effects correlate with the degree of aggregation, suggesting that smaller oligomers may be more detrimental than larger fibrils.

3.3. Therapeutic Implications

Understanding the chemical reactions involving Amyloid β-Protein (6-20) opens avenues for therapeutic interventions:

  • Inhibitors targeting BACE1 or γ-secretase could potentially reduce Aβ production.

  • Compounds that stabilize non-toxic conformations or prevent aggregation may offer protective effects against Alzheimer's pathology.

4.2. Enzymatic Cleavage Sites

EnzymeCleavage SiteResulting Fragments
BACE1Asp1Aβ(1-x), including Aβ(6-20)
α-secretaseVarious sitesNon-Aβ fragments

Properties

Molecular Formula

C86H119N23O23

Molecular Weight

1843.03

sequence

DSGYEVHHQKLVFF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.